Pisatin

Description

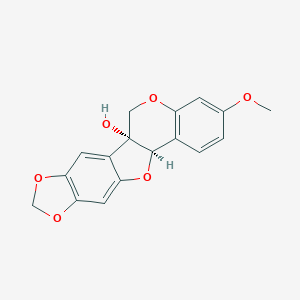

Structure

3D Structure

Properties

IUPAC Name |

16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRDTLRSDRUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pisatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-01-2 | |

| Record name | Pisatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Pisatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Role and Significance in Plant Pathogen Interactions

Pisatin's Role in Basal Plant Defense and Resistance Mechanisms

Pisatin is an essential element of the pea plant's defense system. mdpi.com It is classified as a phytoalexin, meaning it is synthesized de novo in response to infection or stress. nih.govplantsjournal.comresearchgate.netfrontiersin.org The rapidity and extent of pisatin accumulation are considered crucial factors in the establishment of pathogen infection. plantsjournal.comannualreviews.org

Contribution to Non-Host Resistance in Pisum sativum

The pea plant, Pisum sativum, serves as a model system for studying non-host resistance, which is a broad-spectrum defense mechanism against pathogens that are not adapted to that specific plant species. nih.gov Pisatin is a key indicator of this non-host defense response in peas. nih.govresearchgate.net When pea pod tissue is exposed to spores of an incompatible pathogen, such as Fusarium solani f. sp. phaseoli (a bean pathogen), it undergoes an inducible transcriptional activation of defense-related genes and produces (+)-pisatin as a major phytoalexin. nih.govresearchgate.net This non-host resistance response, which includes pisatin production, can suppress the growth of the challenging fungus within hours. chemfaces.comnih.gov Studies have shown that the production of pisatin is often correlated with the actual suppression of pathogen growth on peas. mdpi.com

Correlation with Disease Resistance Phenotypes

The production of pisatin is generally correlated with the expression of disease resistance in peas. apsnet.org Early research indicated that fungal species tolerant to pisatin were often pathogens of pea, while sensitive species were typically non-pathogens, establishing a concept that tolerance to a phytoalexin could be important for pathogenicity. unl.edu While subsequent studies revealed exceptions to this absolute correlation, the general pattern holds that fungi tolerant of host phytoalexins (like pisatin in peas) are often pathogens, while those sensitive to non-host phytoalexins are not. unl.eduunl.edu The concentration of pisatin synthesized in the host has been reported to have some degree of correlation with the level of host resistance against certain pathogens. publish.csiro.au

Antifungal Activity Spectrum of Pisatin

Pisatin exhibits antifungal properties, inhibiting the growth and development of various fungal pathogens. ontosight.ai Its fungitoxic activity is considered a key aspect of its role in plant defense. plantsjournal.com

Pisatin's Impact on Pathogen Host Range and Colonization

Efficient detoxification of host plant defense compounds, including pisatin, is critical for successful fungal infection and can be a determinant factor in pathogen host range. frontiersin.org Tolerance to pisatin appears to be important for the ability of Fusarium species to infect pea, as it is a primary defense compound induced during fungal infection, and tolerance is critical for host tissue colonization. frontiersin.org The primary enzyme responsible for pisatin degradation in F. solani is pisatin demethylase (PDA). frontiersin.org Isolates without the PDA gene were found to be essentially non-pathogenic on peas, highlighting the importance of the pisatin pathway in pea defense against pathogen attack. mdpi.com The ability of moderate to highly virulent fungal isolates to rapidly demethylate pisatin suggests that a specialized enzyme system for quickly detoxifying pisatin might be present in most pea pathogens. unl.edu

Constitutive and Induced Accumulation of Pisatin in Plant Tissues

Phytoalexins like pisatin can be either constitutively present in plant tissue (as phytoanticipins) or induced in response to infection or stress (as phytoalexins). frontiersin.orgresearchgate.netresearchgate.net In nature, phytoalexins are typically produced at or around infection sites when and where needed. annualreviews.org

Pisatin accumulation in pea tissues is primarily an induced response. nih.govchemfaces.comresearchgate.net Its synthesis can be triggered by a wide range of biotic and abiotic factors, including fungal infection, bacterial infection, viral infection, mechanical wounding, UV irradiation, and certain chemical elicitors. chemfaces.comannualreviews.orgpublish.csiro.au The targeted tissue for studying pisatin induction in peas is often the endocarp of immature pea pods, which is capable of responding rapidly to microbes or elicitor compounds. nih.govchemfaces.com

Over 200 compounds, microorganisms, and physiological stresses have been reported to elicit pisatin accumulation in pea. annualreviews.org Examples of elicitors include fungal cell wall components like chitosan (B1678972), fungal enzymes such as DNase from Fusarium solani f. sp. phaseoli, and even chemical agents like EDTA at low concentrations. nih.govmdpi.comfrontiersin.org The induction of pisatin is indicative of the activation of secondary pathway enzymes involved in its biosynthesis within the pea endocarp tissue. researchgate.net Gene expression analysis has shown the upregulation of genes involved in the antifungal defensins, lignans, and the phytoalexin pisatin pathways in response to elicitors. mdpi.com

Pisatin can accumulate to fungitoxic levels not only in inoculum droplets on the plant surface but also in the tissues beneath the inoculation site. plantsjournal.com The accumulation is localized in inoculated tissues and does not readily diffuse to neighboring healthy tissues. publish.csiro.au The rate and amount of pisatin accumulation are influenced by various factors, including the nature of the inducing agent, the pea cultivar, and environmental conditions. plantsjournal.compublish.csiro.aupublish.csiro.au

Secretion into Rhizosphere and Pre-penetration Resistance

Pisatin, a pterocarpan (B192222) phytoalexin, plays a crucial role in the pre-penetration defense mechanisms of pea plants ( Pisum sativum ) against soil-borne pathogens, particularly Fusarium oxysporum f. sp. pisi (Fop) and Aphanomyces euteiches. The secretion of pisatin into the rhizosphere, the narrow zone of soil surrounding plant roots, is a key component of this defense strategy researchgate.netnih.govcsic.esfrontiersin.orgresearchgate.net.

Root exudates are known to significantly influence interactions within the rhizosphere, modulating the germination and growth of soil microorganisms csic.esnih.gov. While root exudates from most pea accessions can stimulate Fop germination, studies have shown that exudates from certain resistant pea accessions either have no effect or actively inhibit Fop germination researchgate.netcsic.esresearchgate.net. Pisatin has been identified as a primary active metabolite responsible for this inhibitory effect in the root exudates of resistant pea lines researchgate.netcsic.es. Research indicates a significant negative correlation between the amount of pisatin in root exudates and the extent of Fop spore germination, highlighting pisatin's important role in the constitutive defense of pea against F. oxysporum researchgate.netcsic.es.

The secretion of pisatin into the rhizosphere contributes to a pre-penetration resistance mechanism by reducing pathogen germination, thereby helping to delay the build-up of the pathogen population in the soil csic.es. This mechanism interferes with the pathogen's ability to recognize its host and can impede conidia germination or appressoria formation csic.es. Pisatin secretion from plant root tip tissues can be induced by pathogen interactions nih.gov.

Studies investigating the interaction between pea and Aphanomyces euteiches have also revealed the importance of pisatin in root defense. Inoculation of pea roots with A. euteiches leads to an increase in the number of border cells released from the root cap, and this increase is correlated with the quantity of oospores used for inoculation researchgate.netnih.gov. This enhanced production of border cells is accompanied by an increase in pisatin production, suggesting a role for these cells in the local resistance of the root tip against A. euteiches nih.govoup.com. The root cap and border cells typically remain free of A. euteiches colonization at early infection stages, which is attributed to the synthesis and secretion of defense compounds like pisatin by root border cells researchgate.netoup.com. In contrast, the elongation zone of the root, where pisatin concentration is significantly lower, is more susceptible to infection researchgate.netfrontiersin.org.

Data from research on pisatin levels in different root tissues support its role in localized defense. For instance, in healthy roots, the concentration of pisatin has been found to be significantly higher in root border cells compared to root caps (B75204) oup.com. Furthermore, inoculation with virulent A. euteiches can lead to a substantial increase in pisatin production in root border cells, while inoculation with a non-pathogenic isolate does not induce such an increase oup.com.

The synthesis of pisatin is dependent on enzymes involved in the phenylpropanoid pathway and isoflavonoid (B1168493) synthesis, such as phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS) frontiersin.org. Pathogens can influence the expression of genes encoding these enzymes, with some secreting elicitors that induce pisatin production and others secreting suppressors that delay its synthesis frontiersin.org.

The secretion of defense compounds into the rhizosphere is a tightly controlled and dynamic process influenced by the microbial environment uzh.ch. Active transport processes across the root plasma membrane are involved in the export and accumulation of defense phytochemicals in the rhizosphere uzh.ch.

Data Table

While specific quantitative data across multiple studies showing pisatin concentration in rhizosphere exudates and corresponding pathogen inhibition can vary based on pea accession, pathogen strain, and experimental conditions, the qualitative relationship is consistently reported. The following table summarizes findings related to pisatin's effect on F. oxysporum f. sp. pisi germination based on root exudates from different pea accessions:

| Pea Accession | Effect of Root Exudate on Fop Germination | Pisatin Content in Root Exudate | Correlation with Fop Germination |

| Most Accessions | Stimulated Fop germination | Varied | Negative |

| JI 1412 | Did not stimulate or inhibited Fop germination | Higher | Negative |

| JI 2480 | Inhibited Fop germination | Higher | Negative |

| P42 | Did not stimulate or inhibited Fop germination | Higher | Negative |

Based on research findings indicating a negative correlation between pisatin content in root exudates and Fop germination researchgate.netcsic.es. Specific quantitative values for pisatin content and germination rates vary between studies and accessions.

Biosynthesis and Metabolic Pathways of Pisatin

Integration of Pisatin Biosynthesis into the Isoflavonoid (B1168493) Pathway

Pisatin is a specialized secondary metabolite, classified as an isoflavonoid phytoalexin, produced by the pea plant (Pisum sativum). Its biosynthesis is intricately woven into the broader isoflavonoid pathway, which itself is a branch of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products. nih.govwikipedia.org Isoflavonoids are characterized by a 3-phenylchromen-4-one backbone, which distinguishes them from flavonoids that possess a 2-phenylchromen-4-one structure. genome.jp The production of isoflavonoids like pisatin is often induced in response to environmental stressors, such as microbial infection. nih.gov

The synthesis of the isoflavonoid skeleton is a critical juncture. The pathway utilizes intermediates from the flavonoid pathway, specifically flavanones like naringenin (B18129) or liquiritigenin (B1674857). frontiersin.orgmdpi.com The committed step to isoflavonoid synthesis involves the migration of the B-ring from the 2-position to the 3-position of the C-ring of a flavanone (B1672756) intermediate. nih.gov This reaction is catalyzed by isoflavone (B191592) synthase (IFS), a key enzyme that channels metabolic flux from the flavonoid pathway into the isoflavonoid pathway. nih.govfrontiersin.org Following this rearrangement, a series of modification reactions, including hydroxylations, methylations, and cyclizations, lead to the diverse array of isoflavonoids, including the pterocarpan (B192222) structure of pisatin. wikipedia.org

Divergence from the Ubiquitous Plant Flavonoid Pathway

The flavonoid biosynthetic pathway is nearly universal among higher plants, responsible for producing compounds like anthocyanins (pigments), flavonols (UV protectants), and flavones. mdpi.comwikipedia.org This pathway begins with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.comfrontiersin.org The resulting chalcone is then cyclized by chalcone isomerase (CHI) to form a flavanone, typically naringenin. mdpi.comnih.gov

The biosynthesis of pisatin and other isoflavonoids diverges from this central flavonoid pathway at the level of the flavanone intermediate. frontiersin.org While most plants will further process naringenin or liquiritigenin to produce flavonoids, legumes like the pea plant possess the unique enzymatic machinery to redirect these precursors. nih.govfrontiersin.org The key enzyme governing this metabolic switch is isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. nih.govfrontiersin.org IFS catalyzes an aryl migration reaction on the flavanone substrate, shifting the phenyl B-ring from carbon 2 to carbon 3 of the heterocyclic C-ring. nih.gov This creates a 2-hydroxyisoflavanone (B8725905), which is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeleton. nih.gov This branching point is the defining step that separates isoflavonoid synthesis from the ubiquitous flavonoid pathway.

Key Enzymatic Steps and Corresponding Gene Products

The journey from a primary metabolite to the complex structure of pisatin is orchestrated by a series of specific enzymes, each encoded by corresponding genes. The expression of these genes is often tightly regulated and can be induced by various stress signals. wikipedia.org

Phenylalanine Ammonia-Lyase (PAL) in the Phenylpropanoid Pathway

The biosynthesis of pisatin begins in the phenylpropanoid pathway, with the amino acid L-phenylalanine serving as the initial precursor. wikipedia.org The first committed step of this pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). wikipedia.org PAL is a crucial enzyme found widely in plants and fungi that catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgmdpi.com

The activity of PAL is a critical regulatory point in the synthesis of thousands of polyphenol compounds, including flavonoids and isoflavonoids. wikipedia.org In pea plants, the induction of PAL activity is tightly correlated with the production of pisatin. nih.gov Studies have shown that exposing pea tissue to various elicitors, including fungal pathogens, heavy metal salts like CuCl₂, or other chemical inducers, leads to a dramatic increase in PAL activity, which precedes the accumulation of pisatin. nih.govnih.govpublish.csiro.auoup.com This indicates that the regulation of the PAL gene is a key mechanism for initiating the defense response that includes pisatin synthesis. nih.gov

| Enzyme | Precursor(s) | Product(s) | Role in Pisatin Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | L-phenylalanine | trans-Cinnamic acid | First committed step of the phenylpropanoid pathway, providing the basic carbon skeleton. |

Chalcone Synthase (CHS) Activity and Pisatin Synthesis

Following the initial steps of the phenylpropanoid pathway, which convert trans-cinnamic acid to 4-coumaroyl-CoA, the pathway enters the flavonoid/isoflavonoid branch. mdpi.com The gateway enzyme for this branch is Chalcone Synthase (CHS). nih.gov CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone). wikipedia.orgfrontiersin.orgebi.ac.uk

This reaction is a pivotal step, as it assembles the fundamental C6-C3-C6 carbon skeleton that is the hallmark of all flavonoids and isoflavonoids. mdpi.com Like PAL, CHS activity is induced in plants under stress conditions, including pathogen attack, leading to the accumulation of phytoalexins. nih.gov The coordinated induction of PAL and CHS genes ensures an efficient flow of precursors into the pathway leading to pisatin. mdpi.com The naringenin chalcone produced by CHS is the immediate precursor for chalcone isomerase (CHI), which forms the flavanone naringenin, the substrate at which the isoflavonoid pathway diverges. mdpi.comnih.gov

| Enzyme | Precursor(s) | Product(s) | Role in Pisatin Biosynthesis |

| Chalcone Synthase (CHS) | 4-coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | First committed step of the flavonoid/isoflavonoid pathway, creating the core C15 skeleton. |

Isoflavone Reductase (IFR) and Intermediate Conversions

After the formation of the isoflavone skeleton, a series of reduction steps are necessary to produce the pterocarpan core of pisatin. A key enzyme in this part of the pathway is Isoflavone Reductase (IFR). nih.gov In the biosynthesis of pisatin, IFR catalyzes the NADPH-dependent reduction of an achiral isoflavone (2',7-dihydroxy-4',5'-methylenedioxyisoflavone) to a chiral isoflavanone (B1217009), specifically the intermediate known as sophorol (B1235898). nih.govresearchgate.netuniprot.org

This reduction creates the first chiral center in this branch of the pathway. researchgate.net The activity of IFR in pea seedlings is inducible by elicitors like copper chloride, with the timing of its induction coinciding with that of other late-stage enzymes in the pathway, underscoring its importance in pisatin production. nih.govresearchgate.net Further metabolism of the sophorol product is also NADPH-dependent and leads towards the formation of the pterocarpan (+)-maackiain, a direct precursor to pisatin. wikipedia.orgnih.gov Genetic studies using sense and antisense suppression of the Ifr gene in pea hairy roots confirmed its involvement, as reduced Ifr expression led to decreased pisatin production. nih.gov

One of the most distinctive features of pisatin is its stereochemistry. It is a dextrorotatory molecule, designated as (+)-pisatin. nih.gov This is unusual because most pterocarpan phytoalexins produced by legumes have the opposite, levorotatory (-) stereochemistry. researchgate.netnih.gov Intriguingly, research has demonstrated that the biosynthesis of (+)-pisatin in pea proceeds through intermediates that possess the "unnatural" (-) chirality. researchgate.netnih.gov

Studies have shown that pea tissue incorporates the isoflavanone (-)-sophorol (B1260885) into pisatin much more efficiently than its (+) antipode. researchgate.netnih.gov The enzyme that reduces sophorol, sophorol reductase (SOR), also shows a strong preference for (-)-sophorol as its substrate. nih.gov This enzymatic reduction produces (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI]. researchgate.netnih.gov Specifically, the product is the cis-(-)-DMDI isomer, which is then converted into an achiral isoflavene intermediate (7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene). nih.govproquest.com This achiral intermediate is believed to be the point at which the stereochemistry is "flipped," allowing for the subsequent formation of (+)-6a-hydroxymaackiain, the immediate precursor to (+)-pisatin. wikipedia.orgproquest.com This complex pathway, involving intermediates with opposite stereochemistry to the final product, highlights a unique evolutionary adaptation in pea. researchgate.net

| Enzyme / Intermediate | Substrate | Product / Feature | Significance in (+) Pisatin Synthesis |

| Isoflavone Reductase (IFR) | 2',7-dihydroxy-4',5'-methylenedioxyisoflavone | (-)-Sophorol | Catalyzes the formation of a key chiral intermediate. nih.govuniprot.org |

| (-)-Sophorol | N/A | Enantiomeric Intermediate | More efficiently incorporated into pisatin than its (+) antipode. researchgate.netnih.gov |

| Sophorol Reductase (SOR) | (-)-Sophorol | cis-(-)-DMDI | Shows a substrate preference for the (-) enantiomer. researchgate.netnih.gov |

| cis-(-)-DMDI | N/A | Enantiomeric Intermediate | Precursor to the achiral isoflavene, a key point for stereochemical inversion. nih.gov |

Sophorol Reductase (SOR) Function

Sophorol Reductase (SOR) is a key enzyme in the biosynthetic pathway of (+)-pisatin, catalyzing a critical reduction step. This enzyme is responsible for the conversion of (-)-sophorol (also known as (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone) to (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol ((-)-DMDI). nih.govresearchgate.net The reaction mediated by SOR involves the reduction of an isoflavanone to an isoflavanol. nih.gov Pea SOR specifically converts (3R)-sophorol into (3R,4R)-DMDI. nih.gov

The essential role of SOR in pisatin biosynthesis has been substantiated through genetic studies. Using RNA-mediated genetic interference (RNAi) to inactivate the SOR gene in pea hairy roots resulted in a deficiency in (+)-pisatin production. nih.gov These SOR-inactivated root lines accumulated (-)-sophorol, the substrate for the SOR enzyme, further confirming the enzyme's function and its position in the pathway. nih.gov This evidence underscores the involvement of chiral intermediates like (-)-sophorol and (-)-DMDI, which possess a C-3 absolute configuration opposite to that found at the C-6a position in the final (+)-pisatin product. nih.gov

| Aspect | Description | Supporting Evidence |

|---|---|---|

| Enzymatic Reaction | Catalyzes the NADPH-dependent reduction of the isoflavanone (-)-sophorol. nih.govresearchgate.net | Enzyme assays using extracts from pea seedlings. nih.govresearchgate.net |

| Substrate | (-)-Sophorol [(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone]. nih.gov | Accumulation of this compound in SOR-inactivated pea hairy roots. nih.gov |

| Product | (-)-DMDI [(-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol]. nih.gov | Identified as the subsequent intermediate in the pathway. nih.gov |

| Genetic Validation | RNAi-mediated inactivation of the SOR gene leads to a significant decrease in (+)-pisatin accumulation. nih.govnih.gov | Analysis of transgenic pea hairy root cultures. nih.gov |

(+)6a-Hydroxymaackiain 3-O-Methyltransferase (HMM) as the Terminal Enzyme

The final step in the biosynthesis of (+)-pisatin is catalyzed by the enzyme S-Adenosyl-L-methionine:(+)6a-hydroxymaackiain 3-O-methyltransferase (HMM). nih.govnih.gov This enzyme facilitates the methylation of the 3-hydroxyl group of (+)6a-hydroxymaackiain (HMK), using S-adenosylmethionine (SAM) as the methyl donor, to produce (+)-pisatin. nih.govnih.govnih.gov The activity of this enzyme is inducible by microbial infection or by abiotic elicitors such as copper chloride (CuCl2), which also trigger pisatin synthesis. nih.govoup.com

Biochemical characterization of HMM purified from pea seedlings has revealed specific catalytic properties. The enzyme shows a strong substrate preference for the (+) stereoisomer of HMK over the (-) isomer. nih.govnih.gov Kinetic studies determined the Km values to be approximately 2.3 µM for (+)HMK and 35 µM for S-adenosyl-L-methionine. nih.govnih.gov The methyltransferase exhibits an optimal pH of 7.9 and does not appear to require divalent cations for its activity. nih.govnih.gov Research suggests the presence of at least two HMM isozymes with isoelectric points (pI) of 5.2 and 4.9. nih.govnih.gov

The role of HMM as the terminal and crucial enzyme for pisatin production has been confirmed through molecular genetics. Transgenic pea hairy roots expressing antisense Hmm cDNA showed significantly reduced pisatin production. nih.gov This reduction was directly linked to lower amounts of Hmm transcripts, HMM protein, and corresponding enzyme activity. nih.gov Furthermore, these hairy roots with diminished pisatin-producing capability were more susceptible to infection by the fungal pathogen Nectria haematococca, supporting the hypothesis that pisatin is a key component of pea's disease resistance mechanism. nih.gov

| Property | Value/Description | Reference |

|---|---|---|

| Reaction | Methylation of the 3-hydroxyl group of (+)6a-hydroxymaackiain. | nih.govnih.gov |

| Substrate | (+)6a-hydroxymaackiain (HMK). | nih.govnih.gov |

| Methyl Donor | S-adenosyl-L-methionine (SAM). | nih.govnih.govnih.gov |

| Product | (+)-Pisatin. | qmul.ac.uk |

| Km for (+)HMK | 2.3 µM. | nih.govnih.gov |

| Km for SAM | 35 µM. | nih.govnih.gov |

| pH Optimum | 7.9. | nih.govnih.gov |

| Isozymes | Evidence for two isozymes with pI values of 5.2 and 4.9. | nih.govnih.gov |

Molecular Regulation of Pisatin Biosynthetic Genes

Transcriptional Co-regulation of Biosynthetic Genes (e.g., IFR, SOR, HMM)

The genes encoding the enzymes for pisatin biosynthesis, including isoflavone reductase (IFR), sophorol reductase (SOR), and (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM), are subject to coordinated transcriptional regulation. researchgate.net The induction of enzyme activities for these key steps occurs concurrently in response to elicitor treatment. For instance, following treatment of pea seedlings with CuCl₂, the timing of induction for both isoflavone reductase activity and HMM activity coincides. nih.govresearchgate.net This coordinated appearance of enzyme activity, HMM protein, and mRNA translational activity is correlated with the accumulation of pisatin, suggesting a common regulatory mechanism at the gene expression level. researchgate.net Studies involving RNA-mediated genetic interference have further supported the involvement of these enzymes in a shared pathway, as inactivating IFR, SOR, or HMM genes leads to a deficiency in pisatin biosynthesis. nih.gov

Role of Conserved Transcription Factors in Phytoalexin Biosynthesis

The regulation of phytoalexin biosynthesis is a complex process orchestrated by a network of transcription factors (TFs), many of which belong to conserved families across different plant species. jordan.imyorku.caresearchgate.net While TFs directly regulating pisatin biosynthesis are still being fully elucidated, research in other plants has identified key TF families that govern distinct phytoalexin pathways. researchgate.netnih.gov These families include WRKY, MYB, NAC, bHLH, and AP2/ERF, which act as master regulators by binding to specific cis-regulatory elements in the promoters of target biosynthetic genes. nih.govmdpi.comnih.gov

A notable paradigm in this field is that conserved TFs can regulate lineage-specific phytoalexin pathways. nih.gov For example, the NAC family TF ANAC042 in Arabidopsis thaliana regulates the synthesis of camalexin (B168466) (a tryptophan-derived phytoalexin), while its homolog in soybean (Glycine max) regulates the production of glyceollins (phenylalanine-derived phytoalexins). researchgate.netnih.gov Similarly, the grapevine TF VvMYB14 and its soybean ortholog GmMYB29A2 regulate stilbene (B7821643) and glyceollin (B191339) biosynthesis, respectively. mdpi.com This suggests that a conserved network of TFs could be engineered to enhance the production of different phytoalexins in various plants. jordan.imyorku.ca The WRKY family is also central to this regulation; for instance, WRKY33 in Arabidopsis is a well-characterized activator of camalexin biosynthetic genes. jordan.immdpi.com These findings imply that homologous TFs in pea likely play a similar crucial role in activating the expression of pisatin biosynthetic genes in response to pathogens.

Interplay with Plant Defense Signaling Pathways

The activation of pisatin biosynthesis is intricately linked with broader plant defense signaling networks, primarily mediated by phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). These signaling molecules are central to orchestrating plant immune responses against different types of pathogens. mdpi.com Generally, SA-mediated defense is effective against biotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and herbivores. mdpi.com

There is often an antagonistic relationship, or crosstalk, between the SA and JA signaling pathways. mdpi.comwustl.edu The activation of one pathway can repress the other, allowing the plant to fine-tune its defense strategy to a specific threat. mdpi.com For example, activation of the JA pathway can repress SA accumulation and signaling. mdpi.com Conversely, endogenously produced SA can antagonize JA-dependent defenses. nih.gov This antagonism is often controlled at the level of gene transcription. For instance, SA can induce the expression of certain WRKY transcription factors that, in turn, suppress JA-responsive genes. mdpi.com While the precise interplay in pea is complex, elicitors that induce pisatin production, such as oligogalacturonides, have been shown to prime the expression of SA-related gene markers. nih.govmdpi.com This suggests that the regulation of the pisatin pathway is integrated with these primary defense hormone signals, allowing for a coordinated and effective immune response. nih.govmdpi.com

Induction Mechanisms of Pisatin Accumulation

Biotic Elicitation of Pisatin Synthesis

Biotic elicitors are molecules or signals derived from other living organisms, primarily pathogens, that trigger a defense response in the plant host. In the context of pisatin induction, these often involve interactions with fungal pathogens.

Pathogen-Associated Molecular Pattern (PAMP) Recognition

Plants possess the ability to recognize conserved molecular patterns associated with pathogens, known as PAMPs. This recognition is a crucial part of the plant's innate immunity. While the search results don't explicitly detail specific PAMPs directly linked to pisatin induction beyond fungal cell wall components, the general principle of PAMP recognition leading to defense activation, including phytoalexin production, is a fundamental aspect of plant immunity unibo.it. The downstream events triggered by elicitor-receptor binding often involve similar signaling cascades, regardless of whether the elicitor is race-specific or a general elicitor. unibo.it

Fungal Cell Wall Components as Elicitors (e.g., Chitosan)

Components of fungal cell walls are potent biotic elicitors of pisatin synthesis. Chitosan (B1678972), a polymer derived from the deacetylation of chitin, is a prominent example. Chitosan is a structural component of the cell walls of many pathogenic fungi, including Fusarium solani f. sp. phaseoli. researchgate.net When applied to pea tissue, chitosan can induce the accumulation of pisatin and other defense-related proteins. apsnet.org Studies using synthesized chitosan oligomers have helped verify the specific polymer sizes effective in inducing pisatin accumulation and inhibiting fungal growth, with the octameric oligomer showing optimal activity. apsnet.org Chitosan's positive charge allows it to rapidly interact with negatively charged components within plant cells. mdpi.com It is suggested that chitosan may target the DNA minor groove, leading to conformational changes in chromatin that enable the transcription of defense genes. mdpi.com While some research has explored potential interactions with plant cell surface receptors, the strong positive charge of chitosan can complicate the identification of a single receptor. mdpi.com

Incompatible Fungal Pathogen Challenges (e.g., Fusarium solani f. sp. phaseoli)

Incompatible interactions between pea plants and fungal pathogens are strong inducers of pisatin. An incompatible interaction occurs when a plant is resistant to a particular pathogen strain. Fusarium solani f. sp. phaseoli, a pathogen of beans but not typically of peas, serves as a classic example of an incompatible pathogen that elicits a non-host resistance response in pea tissue, characterized by the induction of defense genes and the accumulation of pisatin. mdpi.comnih.govnih.gov This response is rapid and intense, leading to the suppression of fungal growth. arxiv.org The challenge with F. solani f. sp. phaseoli results in the induction of pathogenesis-related (PR) genes and the accumulation of pisatin. nih.gov Fungal components released by F. solani f. sp. phaseoli, such as chitosan and DNase, act as elicitors in this interaction. nih.gov The fungal DNase is thought to initiate defense gene transcription by causing single-strand nicks in host DNA, leading to chromatin alterations. frontiersin.orgnih.gov

Signal Transduction Cascades in Pisatin Induction

The induction of pisatin synthesis involves complex signal transduction pathways that relay the perception of elicitors into cellular responses, ultimately leading to the activation of genes involved in pisatin biosynthesis. oup.comresearchgate.net These cascades often involve a series of molecular events, including the activation of kinases and the interplay of different phytohormone signaling pathways. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-Activated Protein Kinase (MAPK) cascades are central components of signal transduction in plants, involved in mediating responses to various stimuli, including pathogen attack and elicitors. These cascades typically involve a series of phosphorylation events carried out by a sequence of kinases. While the specific details of MAPK cascades directly leading to pisatin induction are still being elucidated, MAPK pathways are known to be activated by DAMPs and other molecular patterns, contributing to the induction of defense gene expression. annualreviews.org

Research in other systems has shown that signal transduction via MAPK is related to cascades that alter gene expression in response to environmental conditions, including those involved in phytoalexin synthesis, such as isoflavone (B191592) reductase (IfR), an enzyme in the pisatin biosynthesis pathway. scirp.org This suggests a potential role for MAPK cascades in regulating the expression of genes necessary for pisatin production.

Cross-talk between Jasmonate and Salicylate (B1505791) Pathways

Plant defense responses are regulated by a complex network of signaling pathways, with significant cross-talk occurring between different phytohormone pathways, particularly the jasmonate (JA) and salicylate (SA) pathways. These two pathways often exhibit antagonistic interactions, where the activation of one pathway can suppress the other. oup.com

In the context of pisatin induction, which is influenced by SA signaling, the interaction with the JA pathway is relevant. While SA is associated with defense against biotrophic pathogens, the JA pathway is typically involved in responses to necrotrophic pathogens and herbivores. oup.com The antagonistic effects between JA and SA pathways have been reported in various plant species, including those relevant to pisatin production. oup.com

Regulation of Defense-Related Genes (e.g., PR genes, PAL, CHS)

The accumulation of pisatin, a key phytoalexin in pea (Pisum sativum), is a crucial component of the plant's defense response, particularly against fungal pathogens. This accumulation is tightly regulated at the transcriptional level, involving the induction of genes encoding enzymes in the pisatin biosynthetic pathway, as well as other defense-related genes, including pathogenesis-related (PR) genes, Phenylalanine Ammonia-Lyase (PAL), and Chalcone (B49325) Synthase (CHS).

PAL and CHS are central enzymes in the phenylpropanoid pathway, which serves as a precursor route for the biosynthesis of various secondary metabolites, including isoflavonoids like pisatin apsnet.orgfrontiersin.orgresearchgate.net. PAL catalyzes the first committed step, converting phenylalanine to cinnamic acid, while CHS is involved in the synthesis of chalcones, intermediates in the flavonoid and isoflavonoid (B1168493) pathways wikipedia.orgwikipedia.orgmdpi.com. The induction of genes encoding these enzymes is a rapid and significant event following pathogen challenge or elicitor treatment in pea tissue frontiersin.orgresearchgate.netoup.commdpi.com.

Studies have demonstrated that exposure of pea endocarp tissue to incompatible fungal pathogens, such as Fusarium solani f. sp. phaseoli, or to fungal elicitors, leads to the induction of PR genes, PAL, and CHS, concomitant with pisatin accumulation apsnet.orgnih.gov. Similarly, treatment with DNA-damaging agents like mitomycin C and actinomycin (B1170597) D has been shown to mimic the effects of biotic elicitors, enhancing the expression of PAL, CHS, and the pea defense response gene DRR206 nih.gov. DRR206 is homologous to a dirigent protein involved in lignan (B3055560) biosynthesis, another branch of the phenylpropanoid pathway nih.gov.

The temporal expression patterns of these defense genes have been investigated. For instance, elicitor treatment of pea epicotyls induced the accumulation of PAL mRNA within 1 hour, reaching a maximum by 5 hours oup.com. The activation of PAL and CHS genes is considered indicative of the activation of secondary pathway enzymes involved in pisatin biosynthesis and the initiation of the disease resistance response researchgate.net.

Furthermore, the regulation of these genes can be influenced by various factors and signaling molecules. Phosphatase inhibitors, such as calyculin A and okadaic acid, have been shown to enhance the expression of pea PAL and CHS genes, suggesting the involvement of phosphorylation events in the regulation of PR gene transcription apsnet.org. Specific concentrations of calyculin A were observed to induce significant increases in pisatin accumulation compared to treatment with spores of a non-pathogen apsnet.org.

Research utilizing transgenic tobacco plants containing promoters from bean CHS, Arabidopsis PAL, and pea DRR206 genes linked to a GUS reporter gene has provided insights into the inducibility of these promoters by various agents nih.gov. These studies revealed that biotic and DNA-damaging agents could induce β-glucuronidase expression, indicating that the promoters of these defense genes are responsive to such stimuli even in a heterologous system nih.gov.

Studies involving the inoculation of pea seedlings with Fusarium proliferatum and Fusarium thapsinum have shown that the increase in phytoalexin levels is accompanied by increased concentrations of enzymes like peroxidases, beta-1,3-glucanases, and chitinases, further highlighting the interconnectedness of defense responses mdpi.com.

The regulation of these defense genes is a complex process involving molecular changes initiated by fungal signals to host organelles, particularly chromatin within host nuclei frontiersin.org. DNA damage and alterations in chromatin structure have been implicated in activating defense genes nih.govfrontiersin.org. For example, 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), a DNA-damaging agent, activates PR genes and elicits pisatin accumulation frontiersin.org.

The following table summarizes some of the observed effects of different treatments on the expression of defense-related genes and pisatin accumulation in pea:

| Treatment | Effect on PAL Expression | Effect on CHS Expression | Effect on DRR206 Expression | Pisatin Accumulation | Source |

| Fusarium solani f. sp. phaseoli (elicitor) | Induced | Induced | Induced | Accumulated | apsnet.orgnih.gov |

| Fungal Elicitors | Induced | Induced | Induced | Accumulated | apsnet.orgnih.gov |

| Mitomycin C | Enhanced Expression | Enhanced Expression | Enhanced Expression | Elicited | nih.govfrontiersin.org |

| Actinomycin D | Enhanced Expression | Enhanced Expression | Enhanced Expression | Elicited | nih.gov |

| Calyculin A (0.15 µg/ml) | Enhanced Expression | Enhanced Expression | Not specified | 46% increase | apsnet.org |

| Calyculin A (10 µg/ml) | Enhanced Expression | Enhanced Expression | Not specified | 286% increase | apsnet.org |

| Okadaic Acid (0.0028 µg/ml) | Enhanced Expression | Enhanced Expression | Not specified | Not specified | apsnet.org |

| Exogenous H₂O₂ (10 mM) | No induction over control | Low level induction | No induction over control | Not specified | nih.gov |

*Percent increase compared to treatment with spores of the non-pathogen F. solani f. sp. phaseoli. apsnet.org

This data illustrates the responsiveness of key defense genes like PAL and CHS to various inductive signals, underscoring their critical role in the signaling pathways leading to pisatin biosynthesis and the broader defense response in peas.

Pathogen Detoxification of Pisatin and Counter Defense Mechanisms

Fungal Strategies for Overcoming Phytoalexin Toxicity

Fungal necrotrophs, which kill host tissue to obtain nutrients, frequently encounter toxic plant metabolites like pisatin. frontiersin.orgresearchgate.net They have developed various strategies to counteract these defense compounds. frontiersin.orgresearchgate.net

Enzymatic Catalysis and Modification of Pisatin

A primary strategy employed by fungal pathogens is the enzymatic detoxification of pisatin. This involves specific enzymes that catalyze chemical modifications of the pisatin molecule, rendering it less antifungal. unl.edufrontiersin.orgresearchgate.netnih.gov This detoxification is often inducible upon exposure to pisatin or other specific cues from the host plant. frontiersin.orgnih.gov

Active Transport and Efflux Mechanisms

In addition to enzymatic modification, some fungi utilize active transport mechanisms to overcome pisatin toxicity. frontiersin.orgapsnet.org These mechanisms involve efflux pumps, such as ATP-binding cassette (ABC) transporters, that actively transport pisatin out of the fungal cell, preventing its accumulation to toxic levels. frontiersin.orgapsnet.orgnih.gov This efflux activity can be a crucial "first-line defense barrier" for the fungus during the initial stages of infection. frontiersin.orgapsnet.orgnih.gov Studies on Nectria haematococca MPVI have shown that an ABC transporter, NhABC1, contributes to pisatin tolerance by actively transporting it out of the fungal cell. apsnet.org

Pisatin Demethylase (PDA) Activity and its Role in Virulence

Pisatin demethylase (PDA) is a key enzyme involved in the detoxification of pisatin in many pea pathogens. unl.eduresearchgate.netresearchgate.net The ability to rapidly demethylate pisatin is strongly associated with increased tolerance to this phytoalexin and enhanced virulence on pea. unl.eduresearchgate.netmicrobiologyresearch.orgunl.edu While the ability to demethylate pisatin is observed in various fungi, including some non-pathogens, a specialized and rapidly inducible PDA system appears to be characteristic of many pea pathogens. unl.eduunl.edu

Characterization of PDA as a Cytochrome P450 Enzyme (CYP57A1)

Pisatin demethylase has been characterized as a microsomal NADPH-dependent cytochrome P450 monooxygenase. unl.eduresearchgate.netapsnet.orgnih.govnih.gov Specifically, the primary PDA enzyme in Nectria haematococca MPVI has been classified into a new cytochrome P450 family, CYP57, and designated CYP57A1. nih.govebi.ac.ukscilit.comebi.ac.uk This classification is based on its distinct amino acid sequence and characteristic features of cytochrome P450 enzymes, such as the presence of a conserved heme-binding motif. scilit.comebi.ac.uk Studies involving cofactor requirements, inhibition by carbon monoxide and specific P450 inhibitors, and sensitivity to antibodies against NADPH:cytochrome P450 reductase have confirmed that PDA from various pea pathogens functions as a cytochrome P450. nih.govnih.gov

Demethylation Product: (+)-6a-Hydroxymaackiain

The enzymatic action of pisatin demethylase on pisatin results in the removal of a methyl group, yielding (+)-6a-hydroxymaackiain. unl.edufrontiersin.orgnih.govapsnet.orgfrontiersin.orgasm.orgnih.gov This demethylated product is significantly less toxic to fungi than pisatin, thus effectively neutralizing the plant's defense compound. unl.edufrontiersin.orgapsnet.orgnih.gov

Genetic Basis of Pisatin Detoxification in Fungi

PDA Genes (e.g., PDA1) and their Location on Supernumerary Chromosomes

In the fungal plant pathogen Nectria haematococca (anamorph: Fusarium solani), a well-studied example of a pea pathogen, the primary gene responsible for pisatin detoxification is PDA1. researchgate.netnih.govnih.gov This gene encodes a specific cytochrome P450 enzyme that efficiently demethylates pisatin. researchgate.netfrontiersin.orgusda.gov

A significant characteristic of PDA genes, particularly PDA1 in N. haematococca, is their location on supernumerary chromosomes, also known as conditionally dispensable (CD) chromosomes. researchgate.netnih.govfrontiersin.orgusda.gov These chromosomes are not essential for the fungus's basic growth and survival in culture but carry genes that provide a selective advantage in specific environments, such as during infection of a host plant like pea. researchgate.netnih.govasm.org The PDA1 gene, along with other pea pathogenicity (PEP) genes, is clustered on a 1.6-Mb supernumerary chromosome in N. haematococca. researchgate.netfrontiersin.orgusda.govnih.gov The presence of these genes on CD chromosomes is thought to contribute to the host specificity and adaptability of fungal pathogens. researchgate.netnih.govnih.govannualreviews.org

Supernumerary chromosomes often exhibit distinct features compared to core chromosomes, including a lower G+C content, enrichment in unique and duplicated genes, and a higher repeat sequence content. researchgate.netnih.gov The location of pathogenicity genes like PDA1 on these mobile genetic elements suggests a potential role in the rapid evolution and transfer of virulence factors. nih.govusda.gov

Orthologs of PDA Genes in Pea Pathogens (e.g., Fusarium oxysporum f. sp. pisi)

Orthologs of PDA genes have been found in other fungal pathogens of pea, including Fusarium oxysporum f. sp. pisi. unl.eduapsnet.org In F. oxysporum f. sp. pisi, the gene encoding pisatin demethylase, FoPDA1, shares significant sequence identity (82%) with the PDA1 gene from Nectria haematococca. apsnet.orgnih.gov

Similar to N. haematococca, the PDA gene in F. oxysporum f. sp. pisi is generally located on a small chromosome, and homologs of other PEP genes found in N. haematococca are also present, sometimes on the same small chromosomes as FoPDA1. apsnet.orgnih.gov This suggests a conserved genetic basis for pisatin detoxification among different pea pathogens, potentially located on similar mobile or accessory chromosomes.

Impact of PDA-Minus Mutations on Fungal Pathogenicity

The presence and functional expression of PDA genes are critical for the virulence of many pea pathogens. Studies involving PDA-minus mutants (isolates lacking functional PDA genes) have demonstrated a significant reduction or complete loss of pathogenicity on pea plants. frontiersin.orgunl.edumdpi.com

For example, isolates of N. haematococca lacking the supernumerary chromosome carrying PDA1 are typically non-pathogenic on pea. researchgate.netusda.gov Transformation of non-pathogenic fungal strains with a functional PDA gene can confer the ability to detoxify pisatin and gain pathogenicity on pea. frontiersin.orgapsnet.org While in some cases, PDA-minus mutants may retain some residual pathogenicity, likely due to other tolerance mechanisms, the efficient detoxification of pisatin mediated by PDA genes is considered a critical virulence factor and a major determinant of host range on pea. frontiersin.orgfrontiersin.org

Regulation of Fungal Detoxification Genes in Response to Pisatin

The expression of fungal PDA genes is often induced in the presence of pisatin, allowing the pathogen to respond to the plant's defense mechanism. researchgate.netnih.govnih.gov This regulation ensures that the detoxification machinery is active when needed during infection.

Coordinated Expression of Pathogenicity (PEP) Genes by Pisatin

In Nectria haematococca, the expression of PDA1 and other genes within the pea pathogenicity (PEP) cluster is coordinately regulated and induced by pisatin. researchgate.netnih.govup.ac.za Studies have shown that exposure to pisatin in culture stimulates the expression of PDA1 and other PEP genes to levels similar to those observed during infection of pea tissue. nih.gov This coordinated expression suggests a regulatory mechanism that allows the fungus to activate a suite of genes involved in pea pathogenesis in response to the presence of the host's phytoalexin. nih.gov A specific pisatin-responsive element has been identified in the promoter region of the PDA1 gene, and a fungal transcription factor that binds to this element has been implicated in the pisatin-induced expression. nih.gov

Evolutionary Aspects of Plant-Fungus Co-evolution in Pisatin Interactions

The interaction between pea and its fungal pathogens, mediated by pisatin and fungal detoxification mechanisms, represents a classic example of plant-fungus co-evolution. mdpi.commdpi.com The plant's ability to produce pisatin as a defense compound exerts selective pressure on fungal pathogens, favoring the evolution of detoxification mechanisms like the PDA system. nih.govunl.edu

The location of PDA genes on supernumerary chromosomes and evidence suggesting horizontal gene transfer events in their evolutionary history highlight the dynamic nature of pathogen genomes in acquiring virulence factors. nih.govusda.govnih.gov This genetic mobility can facilitate the rapid spread of pathogenicity traits within fungal populations and contribute to host shifts and the emergence of new diseases. nih.govmdpi.com The continuous interplay between the evolution of plant defenses and pathogen counter-defenses drives a molecular arms race, shaping the genetic diversity and interactions between peas and their fungal adversaries. frontiersin.orgsciencedaily.com

Advanced Research Methodologies and Analytical Approaches

Quantification and Detection of Pisatin in Biological Samples

Accurate measurement of pisatin levels in plant tissues is crucial for understanding its biosynthesis, regulation, and its role in plant defense mechanisms. Various analytical techniques are employed for this purpose.

Spectrophotometric Assays and UV-Vis Spectroscopy

Spectrophotometric assays, particularly those utilizing UV-Vis spectroscopy, offer a simple and rapid method for quantifying pisatin. researchgate.netnih.gov This approach is accessible to most scientific laboratories as it primarily requires a spectrophotometer. researchgate.netnih.gov The method involves extracting pisatin from biological samples, such as pea endocarp tissue, using solvents like hexane. researchgate.netnih.govmdpi.com The extracted residue is then dissolved in ethanol (B145695), and the absorbance is measured using a UV spectrophotometer. researchgate.netnih.govmdpi.com

Pisatin in ethanol exhibits a characteristic UV absorption spectrum with two peaks, notably one at 309 nm. researchgate.netnih.govresearchgate.net Quantification is based on the absorbance at 309 nm, using a known extinction coefficient to convert absorbance units to concentration. researchgate.netnih.govunl.edu For example, one method uses the equation: 1.0 OD309 unit = 43.8 µg/ml pisatin in a 1 cm pathlength. researchgate.netnih.gov This method is considered simple and reproducible, allowing for the analysis of a large number of samples. researchgate.netnih.gov

Chromatographic Techniques (e.g., HPLC-UV, UPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC), coupled with UV detection, are widely used for the separation, identification, and quantification of compounds in complex mixtures, including pisatin in biological extracts. iajps.comgmpinsiders.com HPLC and UPLC separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iajps.comgmpinsiders.comamericanlaboratorytrading.com

HPLC uses high-pressure pumps to move the mobile phase through columns packed with smaller particles compared to traditional liquid chromatography, leading to improved speed, resolution, and sensitivity. gmpinsiders.com UPLC represents a further advancement, employing even smaller particle sizes (typically sub-2 µm) and operating at significantly higher pressures (up to 15,000 psi or 1034 bar), resulting in enhanced separation efficiency, higher resolution, and faster analysis times compared to HPLC. iajps.comgmpinsiders.comamericanlaboratorytrading.comijsrtjournal.com

In the context of pisatin analysis, UPLC coupled with a PDA (Photodiode Array) detector has been used. nih.gov Pisatin can be quantified by measuring peak areas at 309 nm after separation on a suitable column, such as a C-18 column. nih.gov A linear calibration curve prepared with known concentrations of pisatin is used for accurate quantification. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides highly sensitive and specific methods for the detection and identification of pisatin, often used in conjunction with chromatographic techniques (e.g., LC-MS). researchgate.netnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds based on their unique mass spectral fingerprints. uni.lu

MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry imaging (MSI) has been used to visualize the spatial distribution of pisatin in plant tissues, such as pea pods infected by fungal pathogens. mdpi.com This technique allows researchers to determine where pisatin accumulates at a cellular level during plant-pathogen interactions. mdpi.com Predicted collision cross-section (CCS) values, which relate to a molecule's shape and charge, can also be determined for pisatin using MS data. uni.lu

Mass spectrometry analysis can confirm the purity of isolated pisatin and is used in detailed studies of its biosynthesis and metabolism. researchgate.netnih.gov

Genetic Engineering Approaches for Studying Pisatin's Role

Genetic engineering techniques are powerful tools for investigating the biological role of pisatin and the genes involved in its biosynthesis and regulation. forskningsetikk.noisam.education By manipulating gene expression, researchers can assess the impact on pisatin production and plant defense.

RNA Interference (RNAi) and Gene Silencing

RNA interference (RNAi) is a natural biological process involving RNA molecules that leads to sequence-specific suppression of gene expression. wikipedia.orgyoutube.com It has become a widely used tool in the laboratory to block gene function and study gene roles. wikipedia.orgyoutube.comisaaa.org RNAi is initiated by double-stranded RNA (dsRNA) which is processed into small interfering RNAs (siRNAs) by the enzyme Dicer. wikipedia.orgyoutube.com These siRNAs guide an RNA-induced silencing complex (RISC) to complementary messenger RNA (mRNA) molecules, leading to their degradation or inhibition of translation, effectively silencing the gene. wikipedia.orgyoutube.com

RNAi has been applied to study the genes involved in the pisatin biosynthetic pathway in peas. researchgate.net By silencing the expression of genes encoding enzymes like isoflavone (B191592) reductase (IFR) and hydroxymaackiain-3-O methyltransferase (HMM), researchers can investigate their specific roles in pisatin production. researchgate.netapsnet.orgapsnet.org Studies using RNAi have supported the involvement of specific O-methyltransferases in pisatin biosynthesis. researchgate.net

Transgenic Plant Systems (e.g., Pea Hairy Root Cultures)

Transgenic plant systems, where foreign genes are introduced into a plant's genome, are valuable for studying gene function in vivo. isam.educationsavemyexams.com Pea hairy root cultures, induced by Agrobacterium rhizogenes, provide a convenient and relatively rapid system for generating transgenic pea tissue. apsnet.orgapsnet.orgnih.govnih.govresearchgate.net This system allows for the expression of introduced genes within pea roots, which are relevant tissues for studying defense responses and phytoalexin production. apsnet.orgapsnet.orgnih.govnih.govresearchgate.net

Introduction of Plant and Fungal Genes to Modulate Pisatin Levels

Genetic engineering has been utilized to manipulate pisatin levels in pea plants and study the impact on disease resistance. Introduction of sense and antisense cDNAs of genes involved in pisatin biosynthesis, such as isoflavone reductase (IFR) and (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM), fused to promoters like the 35S CaMV promoter, has been used to create transgenic pea hairy root cultures. nih.govapsnet.org Reduced pisatin production in these transgenic lines has been associated with decreased levels of corresponding transcripts, protein, and enzyme activity. nih.govapsnet.org

Furthermore, the introduction of fungal genes, such as the PDA gene encoding pisatin demethylating activity (pda) from the pea-pathogenic fungus Nectria haematococca, has been employed to reduce pisatin levels in pea tissues. nih.govapsnet.orgmdpi.comapsnet.orgscilit.com N. haematococca isolates capable of detoxifying pisatin through pisatin demethylase activity, encoded by PDA genes, are generally more virulent on pea. apsnet.orgscilit.comapsnet.org Studies have shown that hairy roots containing the PDA gene also produced less pisatin. nih.govapsnet.org Transgenic pea tissue with a reduced ability to produce pisatin has demonstrated decreased resistance to fungal infection, supporting the hypothesis that phytoalexin production is a disease resistance mechanism. nih.govapsnet.orgmdpi.com

Omics Technologies in Pisatin Research

Omics technologies, including metabolomics, transcriptomics, and proteomics, provide comprehensive insights into the molecular mechanisms underlying pisatin production and plant defense responses. mdpi.comcreative-proteomics.comresearchgate.netacs.org

Metabolomics for Profiling Defense-Related Compounds

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is crucial for profiling defense-related compounds like pisatin. mdpi.comcreative-proteomics.comresearchgate.netacs.org This approach allows for the identification and quantification of metabolites that change in response to pathogen attack or elicitor treatment. erudit.orgmdpi.comresearchgate.netfrontiersin.orgresearchgate.net Studies using metabolomics have revealed the accumulation of various defense compounds, including flavonoids, phenylpropanoids, and alkaloids, in resistant plant genotypes compared to susceptible ones. erudit.org Untargeted metabolomics approaches have been used to identify candidate compounds involved in the specificity of plant-insect interactions, including those in pea. frontiersin.orgresearchgate.net Metabolomics has also been applied to study the metabolic changes in pea under abiotic stresses like drought, revealing the accumulation of protective compounds. mdpi.com

Transcriptomics and Gene Expression Analysis (e.g., qPCR, RNA-seq)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. wikipedia.orgeurofinsgenomics.eu Techniques like quantitative PCR (qPCR) and RNA sequencing (RNA-seq) are widely used in pisatin research to analyze gene expression related to its biosynthesis and regulation. mdpi.comnih.govnih.govlubio.ch qPCR is a targeted approach that quantifies specific gene transcripts, while RNA-seq provides a comprehensive view of the entire transcriptome. wikipedia.orgeurofinsgenomics.eulubio.chbio-rad.com

Gene expression analysis has shown the upregulation of genes involved in the pisatin pathway in response to elicitors or pathogen infection. mdpi.com For example, the expression of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway leading to pisatin biosynthesis, is induced upon elicitor treatment. mdpi.com Studies have also examined the expression of fungal genes involved in pisatin detoxification, such as the PDA genes, and their role in the pathogen's virulence. apsnet.orgnih.govumd.edu The interplay between the expression of plant defense genes and pathogen counter-defense genes, like IFR and PDASH, has been investigated using techniques like PCR. nih.gov

Proteomics in Understanding Pisatin-Related Responses

Proteomics, the large-scale study of proteins, complements metabolomics and transcriptomics by providing insights into the protein profiles associated with pisatin production and plant defense. acs.org Proteomic studies in pea have investigated the changes in protein abundance in response to various stresses, including pathogen infection and symbiotic interactions. nih.govfrontiersin.orgresearchgate.netiita.org Research has shown that beneficial microbial symbiosis, such as with Rhizobium, can enhance the levels of proteins involved in the pisatin pathway upon pathogen attack, contributing to induced systemic resistance. nih.govfrontiersin.org Proteomics helps in identifying proteins involved in stress signaling, metabolic pathways, and defense responses related to pisatin accumulation. nih.govfrontiersin.orgresearchgate.net

In Vitro Systems for Biosynthesis and Metabolism Studies

In vitro systems, such as cell suspension cultures, are valuable tools for studying the biosynthesis and metabolism of pisatin under controlled conditions. nih.gov

Pea Cell Suspension Cultures as Model Systems

Pea cell suspension cultures have been established as model systems for investigating pisatin production and its regulation. nih.govcore.ac.uknih.gov These cultures, often derived from germinating seeds or immature pods, can accumulate pisatin in response to elicitor treatments, such as yeast glucan preparations or even electric current. nih.govcore.ac.uknih.govresearchgate.netnih.gov Adding pisatin to cell cultures can also induce further synthesis of the compound. core.ac.uknih.gov

Studies using pea cell suspension cultures have monitored the activity of key enzymes in the pisatin biosynthetic pathway, such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and isoflavone reductase (IFR), in response to elicitation. core.ac.uk The time course of enzyme activity and pisatin accumulation in these cultures is consistent with an elicitor-mediated defense response. core.ac.uk These systems also allow for the study of pisatin metabolism, which can involve processes like glycosylation or degradation, leading to a decrease in pisatin concentration over time. core.ac.uk

Future Research Directions and Biotechnological Implications

Elucidation of Remaining Unidentified Enzymes and Regulatory Elements in Biosynthesis

While key enzymes in the pisatin biosynthetic pathway, such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), isoflavone (B191592) reductase (IFR), and (+) 6α-hydroxymaackiain 3-O-methyltransferase (HMM), have been identified, the pathway is not yet fully elucidated apsnet.orgmdpi.com. Research is ongoing to characterize additional enzymes and regulatory elements involved in this complex process. For instance, studies using RNA interference (RNAi) have investigated the roles of IFR, sophorol (B1235898) reductase (SOR), and HMM, suggesting their transcriptional co-regulation during pisatin biosynthesis, with IFR and SOR potentially functioning upstream of HMM researchgate.net. Activation tagging is also being explored as an approach to discover uncharacterized structural and regulatory genes in flavonoid biosynthesis, which includes pisatin researchgate.net. Further research is needed to identify all enzymes and understand their precise roles and interactions within the pathway. Additionally, identifying and characterizing the transcriptional regulators that control the expression of these biosynthetic genes is a crucial area of future research researchgate.netjordan.im.

Understanding Complex Signaling Networks for Precision Modulation of Pisatin Production

The production of pisatin is a dynamic process influenced by complex signaling networks within the plant, triggered by various biotic and abiotic stresses mdpi.comannualreviews.orgplantsjournal.com. Understanding these networks is essential for precisely modulating pisatin production to enhance disease resistance. Studies have shown that elicitors, such as chitosan (B1678972) oligomers and fungal DNase, released from pathogens can activate the pisatin pathway mdpi.comapsnet.org. DNA-specific agents can also induce pisatin accumulation mdpi.comapsnet.org. Furthermore, environmental factors and hormone signals play a significant role in isoflavonoid (B1168493) synthesis, regulation, and transport, highlighting the complexity of the regulatory mechanisms frontiersin.org. Research into the promoters of genes like PAL and CHS has identified cis-regulatory elements responsive to fungal elicitors and suppressors, indicating the intricate interplay of signals nih.gov. Investigations into fungal pathogens, such as Nectria haematococca, have revealed that pisatin itself can act as a primary stimulatory signal for the regulation of fungal genes involved in pisatin detoxification, suggesting a complex molecular dialogue between the host and the pathogen apsnet.orgusda.gov. Future research aims to decipher these complex signaling cascades, including the involvement of G-protein and MAPK pathways, to enable precise control over pisatin accumulation nih.govsemanticscholar.orgscirp.org. This could involve identifying key signaling components and understanding their interactions to develop strategies for targeted activation or suppression of the pisatin pathway under specific conditions.

Engineering Enhanced Disease Resistance in Crops through Pisatin Pathway Manipulation

Manipulating the pisatin biosynthetic pathway presents a promising strategy for engineering enhanced disease resistance in pea and potentially other crops researchgate.netnih.gov. The rationale is that increased or strategically timed accumulation of pisatin can bolster the plant's defense capabilities against fungal pathogens that are sensitive to this phytoalexin.

Strategies for Increasing Phytoalexin Accumulation

Several strategies are being explored to increase phytoalexin accumulation, including the manipulation of pisatin biosynthesis. One approach involves the genetic manipulation of enzymes in the pathway. Studies using transgenic pea hairy roots have shown that altering the expression of genes like Ifr and Hmm can affect pisatin levels apsnet.orgnih.gov. For example, hairy roots expressing antisense Hmm showed reduced pisatin production and increased susceptibility to N. haematococca, providing direct evidence for pisatin's role in defense apsnet.orgnih.gov. Introducing genes encoding enzymes involved in pisatin biosynthesis or regulatory elements that enhance their expression are potential avenues researchgate.netnih.gov. Another strategy involves modulating upstream regulatory pathways or transcriptional regulators that control phytoalexin synthesis researchgate.netjordan.imnih.gov. Indirect approaches that influence the plant's defense responses, such as engineering components of signaling pathways or defense-related markers, are also being investigated to indirectly enhance pisatin accumulation researchgate.netnih.gov. Furthermore, elicitation with specific compounds, such as acetylated and nonacetylated oligogalacturonides, has been shown to induce and prime the expression of genes in the pisatin pathway, leading to increased resistance mdpi.com.

Table 1: Examples of Genes and Enzymes in Pisatin Biosynthesis and Manipulation

| Gene/Enzyme Name | Role in Pathway | Manipulation Strategy (Example) | Effect on Pisatin/Resistance (Example) | Source |

| PAL (Phenylalanine Ammonia-Lyase) | Catalyzes the first step in the phenylpropanoid pathway | Elicitor-mediated induction | Upregulation observed upon elicitation | mdpi.comapsnet.org |

| CHS (Chalcone Synthase) | Involved in isoflavonoid biosynthesis | Elicitor-mediated induction | Upregulation observed upon elicitation | mdpi.comapsnet.org |

| IFR (Isoflavone Reductase) | Catalyzes an intermediate step | Antisense expression | Reduced pisatin production | apsnet.orgnih.gov |

| HMM ((+) 6α-Hydroxymaackiain 3-O-Methyltransferase) | Catalyzes the terminal step | Antisense expression | Greatest reduction in pisatin, increased susceptibility to N. haematococca | apsnet.orgnih.gov |

| IFS (Isoflavone Synthase) | Involved in pisatin biosynthesis | Upregulation by stress | Increased expression observed under lead stress and aphid infestation | mdpi.com |

Development of Novel Disease Control Strategies Targeting Fungal Detoxification

Many fungal pathogens have evolved mechanisms to detoxify plant defense compounds, including pisatin nih.govresearchgate.net. The ability of Nectria haematococca to demethylate pisatin via a cytochrome P450 monooxygenase (PDA) is a key virulence factor apsnet.orgapsnet.orgnih.gov. Targeting these fungal detoxification mechanisms represents a novel approach to disease control. Research is focused on understanding the fungal enzymes and transporters involved in pisatin detoxification and efflux nih.govresearchgate.net. Inhibiting these processes could render the fungi more susceptible to the plant's natural defenses. Synthetic compounds, termed paldoxins (phytoalexin detoxification inhibitors), are being developed to inhibit fungal detoxification enzymes without exhibiting direct antifungal activity themselves nih.gov. Disrupting fungal detoxification activity has been shown to have a substantial effect on pathogenicity and is considered a potentially valuable strategy for disease control across various crops nih.gov. Future research involves identifying and characterizing more fungal genes and proteins involved in pisatin detoxification and developing specific inhibitors that can be used in conjunction with the plant's own defense mechanisms.

Q & A

Q. What experimental models are commonly used to study Pisatin’s role in plant-pathogen interactions?

Researchers often employ in vitro bioassays using fungal cultures to assess Pisatin’s antifungal activity. For example, studies have utilized 50 fungal isolates across 17 species (including pea pathogens and non-pathogens) to measure Pisatin demethylation rates and tolerance levels . Pathogenicity assays on pea seedlings or detached leaves are also standard, with virulence correlated to Pisatin detoxification efficiency.

Q. What methodologies are recommended for quantifying Pisatin in plant tissues?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for precise quantification. Bioassays, such as fungal growth inhibition tests, provide functional data on Pisatin activity. For example, Pisatin demethylation by fungi is quantified via spectrophotometric analysis of enzymatic products .

Q. How is Pisatin biosynthesis studied in Pisum sativum?

Isotopic labeling of precursors (e.g., phenylalanine, malonate) combined with NMR and radiotracer techniques tracks biosynthetic pathways. Studies by Banks & Dewick (1982–1983) identified 6a-hydroxypterocarpan intermediates and confirmed stereochemical specificity using enantiomeric precursors .

Advanced Research Questions

Q. How can contradictory findings about Pisatin’s role in fungal pathogenicity be resolved?

Some non-pathogenic fungi rapidly detoxify Pisatin, challenging assumptions about pathogen-specific adaptations. To address this, researchers compare enzymatic kinetics (e.g., demethylation rates) across species and use genomic tools (e.g., PCR with PDA gene probes) to identify detoxification pathways. Discrepancies may arise from horizontal gene transfer or convergent evolution, necessitating phylogenetic analyses .

Q. What molecular techniques identify enzymes involved in Pisatin detoxification?

Cell-free fungal extracts are assayed for demethylase activity, followed by protein purification and sequencing. Heterologous expression of candidate genes (e.g., cytochrome P450 enzymes) in model organisms (e.g., Saccharomyces cerevisiae) confirms function. For instance, the PDA gene in Nectria haematococca was identified via cloning and hybridization studies, though homologs in other pathogens show limited sequence similarity .

Q. How should researchers design experiments to investigate Pisatin’s dual role as a phytoalexin and potential toxin to host cells?

A PICOT framework is recommended:

- P opulation: Pea cultivars with varying Pisatin production.

- I ntervention: Exogenous Pisatin application or fungal inoculation.

- C omparison: Wild-type vs. Pisatin-deficient mutants.

- O utcome: Host cell viability (e.g., membrane integrity assays) and pathogen growth metrics.

- T ime: Short-term (hours) for detoxification kinetics; long-term (days) for tissue necrosis .

Q. What statistical approaches address variability in Pisatin bioassay data?

Mixed-effects models account for batch-to-batch variation in plant tissue samples. Non-linear regression analyzes dose-response curves for fungal inhibition. For conflicting results (e.g., pathogenicity vs. detoxification rates), multivariate analysis identifies confounding factors like enzyme co-factors or host secondary metabolites .

Methodological Considerations

Q. How can researchers ensure reproducibility in Pisatin-related experiments?

- Experimental protocols : Detailed descriptions of fungal culture conditions, Pisatin extraction methods (e.g., solvent ratios), and instrument calibration (e.g., HPLC column specifications) are critical .